2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
Description
2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is an organic compound with the molecular formula C11H8ClN3O2. It is a derivative of benzoic acid where the amino group is substituted with a 2-chloropyrimidin-4-yl group.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMWDVDTDKNMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365671 | |
| Record name | 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31185-80-5 | |
| Record name | 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloropyrimidine with 2-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Pyrimidine Chlorine
The 2-chloro group on the pyrimidine ring readily undergoes substitution with amines under acidic or catalytic conditions.
Example Reaction with Morpholine Derivative
Key observations:
-
Acid catalysis facilitates C–N bond formation at the pyrimidine’s 2-position .
-
Extended reaction times (≥40 h) improve yields in nonpolar solvents like 1,4-dioxane .
Palladium-Catalyzed Cross-Couplings
The chloropyrimidine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki Coupling Protocol
Relevance to target compound:
-
Hydrolysis of the ethyl ester yields 4-(2-chloropyrimidin-4-yl)benzoic acid , which can be functionalized to introduce the 2-amino group via reductive amination .
Acid-Mediated Functionalization
The benzoic acid group enables further derivatization through esterification or amidation.
Esterification Example
| Starting Material | Reagents | Product | Application | Source |
|---|---|---|---|---|
| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 2-[(2-chloropyrimidin-4-yl)amino]benzoate | Prodrug synthesis |
Stability Under Thermal and Reductive Conditions
-
Thermal stability : Decomposes above 213°C, as observed in structurally related 4-amino-2-chlorobenzoic acid derivatives .
-
Reductive amination : The amino linker remains intact under hydrogenation conditions, enabling selective modification of other functional groups .
Biological Activity Correlation
While not directly tested on this compound, analogs demonstrate:
-
Antimicrobial properties : Thiazolidinedione derivatives from 4-aminobenzoic acid show activity against Gram-positive bacteria .
-
Anti-inflammatory potential : Schiff base derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–3.2 μM) .
This compound’s dual reactivity (pyrimidine chlorine substitution + carboxylic acid functionalization) makes it valuable for synthesizing pharmacologically active molecules. Experimental protocols from analogous systems provide reliable templates for scaling these reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives of chloropyrimidine can inhibit the activity of specific protein kinases involved in cancer progression. These compounds are promising candidates for developing targeted cancer therapies due to their ability to modulate kinase activity, which is crucial in tumor growth and maintenance .
Anti-inflammatory Properties
Chloropyrimidine derivatives have been investigated for their anti-inflammatory effects. Their ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases. Some studies report that these compounds demonstrate selectivity for COX-2 over COX-1, indicating a favorable profile for reducing inflammation with fewer gastrointestinal side effects .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, including Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties. This opens avenues for developing new antibiotics based on this scaffold .
Biological Research
Enzyme Inhibition Studies
this compound and its analogs are often used in enzyme inhibition assays. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can help alleviate symptoms .
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications by simulating interactions with target proteins .
Industrial Applications
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow it to participate in chemical reactions that lead to more complex molecules used in drug development . The versatility of chloropyrimidine derivatives makes them valuable in pharmaceutical chemistry.
Agricultural Chemicals
There is growing interest in utilizing chloropyrimidine derivatives as agrochemicals due to their potential herbicidal and fungicidal properties. Research is ongoing to evaluate their effectiveness in pest control and crop protection, which could lead to more sustainable agricultural practices .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits protein kinases; potential for targeted therapy |
| Anti-inflammatory drugs | Selective COX-2 inhibition; reduced side effects | |
| Antimicrobial agents | Effective against Staphylococcus aureus (MIC ≤ 15.62 µM) | |
| Biological Research | Enzyme inhibition studies | Inhibits AChE; relevance in Alzheimer’s treatment |
| Molecular docking studies | Predicts binding affinities; aids in drug design | |
| Industrial Applications | Pharmaceutical intermediates | Key role in synthesizing complex pharmaceuticals |
| Agrochemicals | Potential herbicidal and fungicidal properties; sustainable agriculture focus |
Mechanism of Action
The mechanism of action of 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: A related compound with similar chemical properties but different applications.
4-Amino-2-chloropyridine: Another similar compound used in various chemical reactions and studies
Uniqueness
2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chloropyrimidine moiety linked to an amino-substituted benzoic acid. This structural configuration allows it to interact with various biological targets, making it a valuable subject of study in drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. It has been shown to interact with:
- Kinases : The compound can inhibit the activities of several kinases, which are crucial in signaling pathways related to cell growth and proliferation. This inhibition can be beneficial in treating cancers and other proliferative disorders .
- Enzymes : It may also act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and subsequent enzymatic reactions. This mechanism is significant in the context of diseases where enzyme overactivity is a concern.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and A2058 (melanoma) cells. The compound's IC50 values indicated effective cell growth inhibition without significant cytotoxicity to normal fibroblast cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of benzoic acid, including this compound, possess antibacterial and antifungal properties. Minimum inhibitory concentrations (MICs) were determined against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The compound's ability to modulate immune responses was also noted, suggesting its potential as an immunotherapeutic agent .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the chloropyrimidine ring significantly influenced the biological activity of the compound. For example, substitutions at specific positions enhanced kinase inhibition and improved selectivity towards cancer cells while minimizing effects on normal cells .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
